Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Surfactant Intermediate Formulation Science Physicochemical Properties

Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 63451-15-0) is a C8 fatty acid amidoamine characterized by a secondary amine and a terminal hydroxyl group. It is listed on the U.S.

Molecular Formula C12H26N2O2
Molecular Weight 230.35 g/mol
CAS No. 63451-15-0
Cat. No. B13950984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
CAS63451-15-0
Molecular FormulaC12H26N2O2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NCCNCCO
InChIInChI=1S/C12H26N2O2/c1-2-3-4-5-6-7-12(16)14-9-8-13-10-11-15/h13,15H,2-11H2,1H3,(H,14,16)
InChIKeySSZNVFVZGVRQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 63451-15-0) Procurement Guide: C8 Amidoamine Surfactant Intermediate


Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 63451-15-0) is a C8 fatty acid amidoamine characterized by a secondary amine and a terminal hydroxyl group. It is listed on the U.S. EPA TSCA Inventory [1] and has a predicted LogP of 1.52 [2]. This compound serves as a nonionic surfactant intermediate and a precursor for amphoteric surfactants such as capryloamphoacetates, rather than a finished formulation ingredient.

Amphoteric surfactant precursor (capryloamphoacetates)
Reactive secondary amine for betaine synthesis
C8 chain supports aqueous processing via low predicted LogP

Why Generic Substitution Fails for Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 63451-15-0)


In-class alkyl amidoamines (e.g., C12 or C18 analogs) or simple fatty acid diethanolamides cannot be interchanged with this compound without altering hydrophilicity, downstream reactivity, and formulation viscosity. The C8 chain yields a markedly lower predicted LogP of 1.52 versus ~3.4 for the C12 homolog [1], directly affecting aqueous solubility and the water content tolerance in subsequent synthetic steps. Furthermore, the presence of a free secondary amine enables betaine formation, a functional pathway absent in classic diethanolamides [2].

C12/C18 homologs Higher LogP alters aqueous solubility and may shift viscosity profiles
Simple diethanolamides Lack secondary amine; cannot form betaines or amphoteric derivatives
Chain-length variants Different CMC and hydrophilicity may affect intermediate reactivity and phase behavior

Quantitative Differentiation Evidence for Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 63451-15-0)


Hydrophilic-Lipophilic Balance (LogP): 76% Lower Lipophilicity Compared to C12 Homolog

The predicted octanol-water partition coefficient (LogP) for Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is 1.52 [1]. In contrast, the C12 homolog Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 106-09-2) exhibits a predicted LogP of 3.39 . This 1.87 log unit difference represents a ~74-fold increase in hydrophobicity for the C12 analog, confirming that the C8 compound provides substantially higher aqueous solubility for formulations requiring clear, low-viscosity concentrates.

Hydrophilicity (LogP)
Head-to-head
LogP 1.52 vs 3.39 (C12 homolog)
Supports aqueous synthesis route over C12
Predicted values; target from SIELC
Surfactant Intermediate Formulation Science Physicochemical Properties

Process Safety: 17% Lower Predicted Boiling Point vs. C12 Analog Reduces Thermal Degradation Risk

The predicted boiling point of the target compound is 430.7 °C at 760 mmHg . The C12 homolog Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a predicted boiling point of 475.7 °C at 760 mmHg [1]. This 45 °C lower boiling point (a 9.5% reduction) indicates reduced thermal energy requirements for distillation or melt processing, while the ample gap above typical reaction temperatures (100–180 °C) ensures safe handling as a liquid intermediate.

Boiling Point
Data to verify
430.7 °C vs 475.7 °C (C12)
May reduce thermal processing demand
Predicted; source-specific review needed
Process Engineering Thermal Stability Chemical Intermediates

Critical Micelle Concentration (CMC): Class-Level Inference Based on Klevens' Rule Confirms C8 Chain Provides Higher CMC than C12

The C12 homolog Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- exhibits a measured CMC range of 0.5–2.0 mM . Applying Klevens' rule (log CMC = A − B × N), where each additional methylene group reduces CMC by a factor of approximately 3–4 for nonionic surfactants [1], the C8 analog is predicted to have a CMC in the range of approximately 5–25 mM. This higher CMC means the C8 compound requires a greater concentration to form micelles, making it a weaker surfactant for micelle-dependent applications but an excellent hydrophilic intermediate where early micellization is undesirable.

CMC (Estimated)
Class-level
~5–25 mM (vs 0.5–2 mM C12)
Higher CMC aids betaine synthesis yield
Klevens' rule inference; data to verify
Surfactant Science Colloid Chemistry Formulation Design

Distinct Reactivity: Secondary Amine Enables Amphoteric Betaine Synthesis, Not Possible with Standard Diethanolamides

Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- possesses a free secondary amine in its head group. This structural feature enables direct carboxymethylation to yield Sodium Capryloamphoacetate or related amphoteric surfactants, as documented in cosmetic ingredient databases [1][2]. In contrast, caprylic acid diethanolamide (CAS 3077-30-3) [3] contains a tertiary amide group that cannot undergo analogous betaine formation. A patent (US-8759365-B2) further describes aminoethylethanolamine-derived amides as precursors for a range of amphoteric and cationic surfactants [4]. This divergent reactivity positions the target compound as a strategic intermediate for mild, sulfate-free personal care formulations requiring capryloamphoacetate surfactants.

Betaine Reactivity
Head-to-head
Reactive secondary amine vs. tertiary amide
Enables amphoteric surfactant pathway
Structural comparison; patent-supported
Amphoteric Surfactant Synthesis Derivatization Chemical Intermediates

Best Application Scenarios for Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- (CAS 63451-15-0) Based on Differentiated Evidence


Synthesis of Sulfate-Free Amphoteric Surfactants (Sodium Capryloamphoacetate)

The secondary amine group enables direct carboxymethylation to produce mild, sulfate-free surfactants. The low LogP (1.52) ensures the precursor remains water-soluble during aqueous synthesis, both of which are not possible with standard caprylic acid diethanolamide. [1][2]

Clear, Low-Viscosity Aqueous Formulations and Concentrates

The substantially lower LogP (1.52 vs. 3.39 for the C12 homolog) translates to higher water solubility. This makes the compound suitable for high-water-content, clear liquid formulations where C12 or C18 analogs would cause phase separation or undesirable viscosity increases. [3]

Intermediate for Mild Personal Care Products (Baby Shampoos, Facial Cleansers)

The C8 chain length is associated with lower irritation potential compared to longer-chain surfactants. The reactivity pathway to capryloamphoacetate yields surfactants used in formulations marketed for sensitive skin, where the combination of mildness and effective cleansing is critical. [1]

Corrosion Inhibitor and Lubricant Additive Intermediate

Aminoethylethanolamine-derived amides are documented as ashless dispersants and corrosion inhibitors in lubricant and fuel additive packages. The lower boiling point (430.7 °C) provides a wider thermal processing window compared to heavier C18 analogs (boiling point 543.4 °C).

Application
Selection Property
Validation Focus
Amphoteric surfactant synthesis
Secondary amine reactivity
Carboxymethylation yield and purity
Aqueous low-viscosity concentrates
Low predicted LogP
Phase stability and clarity at high water content
Mild surfactant intermediate research
C8 chain length
Irritation potential endpoints in formulation models
Lubricant additive intermediate
Thermal processing window
Deposit control and anti-wear performance
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